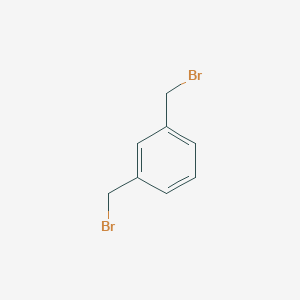

1,3-Bis(bromomethyl)benzene

説明

Structure

3D Structure

特性

IUPAC Name |

1,3-bis(bromomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHOPZLBSSTTBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060813 | |

| Record name | 1,3-Bis(bromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-15-3 | |

| Record name | 1,3-Bis(bromomethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(bromomethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Bis(bromomethyl)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3-bis(bromomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Bis(bromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α'-dibromo-m-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Bis(bromomethyl)benzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MTF8V3HX3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,3-Bis(bromomethyl)benzene chemical properties

An In-depth Technical Guide to the Chemical Properties of 1,3-Bis(bromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as α,α'-dibromo-m-xylene, is a halogenated aromatic compound with significant applications in organic synthesis and materials science. Its bifunctional nature, owing to the two reactive bromomethyl groups in a meta-position on the benzene (B151609) ring, makes it a versatile building block for a wide array of complex molecules. This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety considerations, tailored for professionals in research and development.

Core Chemical Properties

This compound is a white to pale yellow solid at room temperature.[1] It is characterized by its high reactivity, particularly in nucleophilic substitution reactions, where the bromine atoms serve as excellent leaving groups.[2]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈Br₂ | [2][3][4] |

| Molecular Weight | 263.96 g/mol | [1][2][3] |

| CAS Number | 626-15-3 | [2][3] |

| Appearance | White to pale yellow solid/crystalline powder | [1][5] |

| Melting Point | 74-77 °C | [1][3][6] |

| Boiling Point | 135-140 °C at 20 mmHg | [3][7] |

| Density | 1.778 g/cm³ | [3] |

| Solubility | Insoluble in water | [7][8] |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C (Predicted) | [3] |

| Refractive Index | 1.611 | [3] |

| LogP | 3.476 | [3] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Data | Reference(s) |

| ¹H NMR | (90 MHz, CDCl₃): δ 7.43 (m, 1H, Ar-H), 7.33 (m, 3H, Ar-H), 4.48 (s, 4H, -CH₂Br) | [9][10] |

| ¹³C NMR | (CDCl₃): δ 138.4 (C-1,3), 129.6 (C-2), 129.3 (C-5), 129.1 (C-4,6), 33.0 (-CH₂Br) | [9] |

| IR (KBr) | Key Peaks (cm⁻¹): 1486 (w), 1436 (vs), 1210 (vs), 1163 (s), 898 (w), 798 (s) | [9] |

| Mass Spec | Top Peaks (m/z): 104, 183, 185 | [4] |

Synthesis and Reactivity

The primary route for synthesizing this compound is through the radical bromination of m-xylene (B151644).[2] This compound's utility stems from its two reactive benzylic bromide functional groups.

Caption: Synthesis of this compound via radical bromination.

The bromine atoms are excellent leaving groups, making the benzylic carbons highly susceptible to nucleophilic substitution. This allows the compound to act as a versatile linker and building block in the synthesis of more complex molecules, including macrocycles, polymers, and pharmaceutical intermediates.[1][2]

Caption: General reactivity in nucleophilic substitution reactions.

Experimental Protocols

Synthesis of this compound via Radical Bromination of m-Xylene

This protocol is adapted from established methods for the bromination of xylenes.[11]

Materials:

-

m-Xylene (0.2 mole)

-

N-Bromosuccinimide (NBS) (0.42 mole)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (catalytic amount)

-

Carbon tetrachloride (CCl₄), dry

-

Ice-water

-

Saturated sodium bicarbonate solution, ice-cold

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Chloroform (B151607) or other suitable recrystallization solvent

Equipment:

-

Two-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel (optional, for liquid bromine addition)

-

Heating mantle

-

500-watt photolamp (for initiation)

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A two-necked flask is charged with m-xylene (0.2 mole), NBS (0.42 mole), a catalytic amount of BPO, and dry carbon tetrachloride. The flask is fitted with a reflux condenser and a magnetic stirrer.

-

Initiation: The mixture is heated to reflux while being irradiated with a 500-watt photolamp to initiate the radical reaction.

-

Reaction Monitoring: The reaction is monitored by TLC or GC to track the consumption of the starting material and the formation of the product. The reaction typically takes 2-10 hours.[11] The reaction is complete when the denser succinimide (B58015) byproduct forms a distinct layer.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the succinimide is removed by filtration.

-

Aqueous Washing: The filtrate is transferred to a separatory funnel and washed sequentially with ice-water, ice-cold saturated sodium bicarbonate solution, and again with ice-water to remove any remaining acidic byproducts.[11]

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[11]

-

Purification: The crude residue is purified by recrystallization from a suitable solvent like chloroform to yield pure this compound as a white solid.[11]

Caption: Workflow for synthesis and purification of this compound.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazard Classification: It is classified as "Danger" and is fatal if inhaled (H330) and causes severe skin burns and eye damage (H314).[2][4] It is also a lachrymator (tear-producing agent).[5]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat. All manipulations should be performed in a certified chemical fume hood.[12][13]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][12] It should be kept in a dark place and protected from light and moisture.[2][12]

-

Incompatibilities: Incompatible with strong oxidizing agents, acids, bases, and alcohols.[12][13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]

Applications in Research and Development

The unique structure of this compound makes it a valuable intermediate in several areas:

-

Pharmaceutical Synthesis: It serves as a scaffold or linker for creating complex molecular architectures found in drug candidates.[1]

-

Material Science: Used in the synthesis of polymers and macrocyclic compounds, such as cyclophanes, which can act as molecular cages or receptors.[2]

-

Organometallic Chemistry: It has been utilized in the preparation of novel dinuclear half-titanocenes.[7][8]

-

Supramolecular Chemistry: Its ability to form rigid bridges between molecular units is exploited in the construction of supramolecular assemblies.[2]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound|CAS 626-15-3 [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Benzene, 1,3-bis(bromomethyl)- | C8H8Br2 | CID 69373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy this compound | 626-15-3 [smolecule.com]

- 6. This compound [stenutz.eu]

- 7. This compound | 626-15-3 [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. rsc.org [rsc.org]

- 10. This compound(626-15-3) 1H NMR [m.chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. fishersci.com [fishersci.com]

- 13. synquestlabs.com [synquestlabs.com]

1,3-Bis(bromomethyl)benzene CAS number 626-15-3

An In-depth Technical Guide to 1,3-Bis(bromomethyl)benzene

CAS Number: 626-15-3 Synonyms: α,α'-Dibromo-m-xylene, m-Xylylene dibromide

This document provides a comprehensive technical overview of this compound, a versatile bifunctional alkylating agent. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. The guide covers its physicochemical properties, synthesis and purification protocols, key chemical reactions, and applications, with a focus on its role as a molecular building block.

Physicochemical and Safety Data

This compound is a halogenated aromatic compound recognized for its utility as a chemical intermediate.[1] Its properties and safety information are summarized below.

Physical and Chemical Properties

The compound typically appears as a white to pale yellow or brown crystalline solid.[1][2] It is insoluble in water but soluble in solvents like dioxane.[2][3]

| Property | Value | Reference(s) |

| CAS Number | 626-15-3 | [4] |

| Molecular Formula | C₈H₈Br₂ | [4] |

| Molecular Weight | 263.96 g/mol | [4] |

| Melting Point | 74-77 °C | [1][3] |

| Boiling Point | 135-140 °C at 20 mm Hg | [3] |

| Appearance | White to brown crystalline powder and chunks | [2] |

| Solubility | Insoluble in water. Soluble in dioxane (0.1 g/mL). | [2][3] |

| InChI Key | OXHOPZLBSSTTBU-UHFFFAOYSA-N | [4] |

Safety and Handling

This compound is hazardous and requires careful handling in a well-ventilated area, preferably a chemical fume hood.[4][5] It is classified as corrosive and can cause severe skin burns and eye damage.[4][6] Inhalation may be fatal.[4]

| Hazard Statement | Description | Reference(s) |

| H290 | May be corrosive to metals. | [7] |

| H314 | Causes severe skin burns and eye damage. | [4][6] |

| H319 | Causes serious eye irritation. | |

| H302 | Harmful if swallowed. | |

| H330 | Fatal if inhaled. | [4] |

| H335 | May cause respiratory irritation. | [6] |

Storage: Store in a dark, dry, and well-ventilated place, sealed in a tightly closed container.[4][5] It is sensitive to light and moisture.[5] Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[5][6]

Synthesis and Purification

The primary route for synthesizing this compound is through the radical bromination of m-xylene. This method selectively targets the benzylic hydrogens of the methyl groups.

References

An In-depth Technical Guide to α,α'-Dibromo-m-xylene: Structure, Nomenclature, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

α,α'-Dibromo-m-xylene, systematically known as 1,3-bis(bromomethyl)benzene, is a versatile bifunctional electrophile widely employed in organic synthesis. Its rigid meta-substituted aromatic core and reactive benzylic bromide moieties make it an invaluable tool for the construction of macrocycles and as a linker in various chemical architectures. This technical guide provides a comprehensive overview of the structure, nomenclature, physicochemical properties, synthesis, and key applications of α,α'-Dibromo-m-xylene, with a particular focus on its role in drug development, notably in the generation of stapled peptides for inhibiting protein-protein interactions. Detailed experimental protocols and safety information are also provided to facilitate its effective and safe use in a research setting.

Structure and Nomenclature

α,α'-Dibromo-m-xylene is a disubstituted benzene (B151609) derivative where two bromomethyl groups are attached to the 1 and 3 positions of the aromatic ring.

-

Chemical Structure:

-

IUPAC Name: this compound[1]

-

Synonyms: m-Xylylene dibromide[1]

-

CAS Number: 626-15-3

-

Molecular Formula: C₈H₈Br₂[1]

-

Molecular Weight: 263.96 g/mol [1]

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of α,α'-Dibromo-m-xylene is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Physical State | White to off-white crystalline solid | |

| Melting Point | 74-77 °C | |

| Boiling Point | 135-140 °C at 20 mmHg | |

| Solubility | Soluble in dioxane and methanol. | [1] |

| ¹H NMR (CDCl₃) | δ 4.48 (s, 4H, PhCH ₂Br), 7.33 (m, 3H, ArH ), 7.43 (m, 1H, ArH ) | [2] |

| ¹³C NMR (CDCl₃) | δ 33.0 (PhC H₂Br), 129.1 (C H-4,6), 129.3 (C H-5), 129.6 (C H-2), 138.4 (C -1,3) | [2][3] |

| Infrared (KBr, cm⁻¹) | 1486 (w), 1436 (vs), 1210 (vs), 1163 (s), 898 (w), 798 (s) | [2] |

Synthesis and Experimental Protocols

α,α'-Dibromo-m-xylene is typically synthesized via the free-radical bromination of m-xylene (B151644), a reaction known as the Wohl-Ziegler reaction.[4] This method utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide (BPO) or AIBN, often under photolytic or thermal conditions.[4][5]

Experimental Protocol: Synthesis of α,α'-Dibromo-m-xylene

Materials:

-

m-Xylene

-

N-Bromosuccinimide (NBS)

-

Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or UV lamp

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve m-xylene (1 equivalent) in a suitable solvent such as carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of a radical initiator like benzoyl peroxide or AIBN to the flask.

-

Reaction Conditions: The reaction mixture is then heated to reflux or irradiated with a UV lamp to initiate the free-radical chain reaction.[4][5] The reaction progress can be monitored by TLC or GC.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of succinimide (B58015). The succinimide is removed by filtration.

-

Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol (B145695) to yield pure α,α'-Dibromo-m-xylene as a white crystalline solid.

Applications in Drug Development

The rigid structure and defined geometry of α,α'-Dibromo-m-xylene make it a valuable linker in medicinal chemistry. Its primary application is in the synthesis of "stapled peptides," which are peptides with a reinforced α-helical structure.[6] This conformational constraint enhances the peptide's binding affinity, proteolytic resistance, and cell permeability, making them more drug-like.[7][8][9]

Peptide Cyclization

α,α'-Dibromo-m-xylene is used to cyclize peptides containing two cysteine residues through a bis-alkylation reaction.[7][8] The thiol groups of the cysteine side chains act as nucleophiles, displacing the bromide ions from the benzylic positions of the linker, forming stable thioether bonds.[6]

Inhibition of Protein-Protein Interactions: The p53-MDM2 Case Study

A significant application of stapled peptides is in the inhibition of protein-protein interactions (PPIs) that are implicated in disease. A well-studied example is the interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2).[10] In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and promoting tumor growth. Stapled peptides designed to mimic the α-helical region of p53 can bind to MDM2 with high affinity, disrupting the p53-MDM2 interaction and restoring the tumor-suppressive function of p53.[11][12][13][14]

The following diagram illustrates the p53-MDM2 signaling pathway and its inhibition by a stapled peptide.

Caption: p53-MDM2 signaling pathway and inhibition by a stapled peptide.

Experimental Protocol: Peptide Cyclization with α,α'-Dibromo-m-xylene

Materials:

-

Cysteine-containing linear peptide

-

α,α'-Dibromo-m-xylene

-

Acetonitrile (B52724) (CH₃CN)

-

Aqueous buffer (e.g., ammonium (B1175870) bicarbonate, pH 8)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer

Procedure:

-

Peptide Dissolution: Dissolve the purified linear peptide containing two cysteine residues in a 1:1 mixture of acetonitrile and an aqueous buffer at pH 8.

-

Linker Addition: Add a solution of α,α'-Dibromo-m-xylene (1.5 equivalents) in acetonitrile to the peptide solution with gentle stirring.

-

Reaction Monitoring: The reaction is typically carried out at room temperature and is usually complete within one hour. The progress of the cyclization can be monitored by mass spectrometry, observing the disappearance of the linear peptide mass and the appearance of the cyclized product mass (linear peptide mass + 102 Da).

-

Purification: Once the reaction is complete, the crude cyclized peptide is purified by RP-HPLC to obtain the final product.

-

Characterization: The purified stapled peptide is characterized by mass spectrometry and other analytical techniques to confirm its identity and purity.

Safety and Handling

α,α'-Dibromo-m-xylene is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Classifications:

-

GHS Hazard Statements:

-

GHS Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]

-

P261: Avoid breathing dust.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[1]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1]

-

-

Personal Protective Equipment (PPE):

-

Wear a dust mask (e.g., N95).

-

Wear safety glasses with side-shields or a face shield.

-

Wear chemically resistant gloves.

-

Conclusion

α,α'-Dibromo-m-xylene is a valuable and versatile reagent in organic synthesis, with significant applications in the field of drug development. Its ability to act as a rigid linker for peptide cyclization has enabled the creation of stapled peptides with enhanced therapeutic potential, particularly as inhibitors of protein-protein interactions in diseases such as cancer. This guide has provided a comprehensive overview of its structure, properties, synthesis, and applications, along with detailed protocols and safety information, to aid researchers in its effective utilization.

References

- 1. alpha,alpha'-Dibromo-m-xylene | 626-15-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. rsc.org [rsc.org]

- 3. This compound(626-15-3) 13C NMR spectrum [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Conformational Restriction of Peptides Using Dithiol Bis-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peptide and Peptide Library Cyclization via Bromomethylbenzene Derivatives | Springer Nature Experiments [experiments.springernature.com]

- 8. Peptide and peptide library cyclization via bromomethylbenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of Cell-Permeable Stapled Peptide Dual Inhibitors of the p53-Mdm2/Mdmx Interactions via Photoinduced Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeted covalent inhibitors of MDM2 using electrophile-bearing stapled peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Functionalized Double Strain-Promoted Stapled Peptides for Inhibiting the p53-MDM2 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stereoisomerism of stapled peptide inhibitors of the p53-Mdm2 interaction: an assessment of synthetic strategies and activity profiles - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical Properties of 1,3-Bis(bromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of 1,3-Bis(bromomethyl)benzene, a versatile reagent in organic synthesis. The information is presented to support research and development activities where this compound is utilized.

Core Physical and Chemical Properties

This compound, also known as α,α'-Dibromo-m-xylene, is a halogenated aromatic compound with the chemical formula C₈H₈Br₂.[1][2][3] Its molecular structure, featuring two reactive bromomethyl groups in a meta orientation on a benzene (B151609) ring, makes it a valuable bifunctional alkylating agent in the synthesis of more complex molecules.[2]

Table 1: Summary of Quantitative Physical Properties

| Property | Value | Units | Conditions/Notes | Source(s) |

| Molecular Weight | 263.96 | g/mol | [1][2][4] | |

| Melting Point | 74-77 | °C | [1][5] | |

| 77 | °C | [6] | ||

| 77.7-79.4 | °C | [7] | ||

| 350 | K | [8] | ||

| Boiling Point | 135-140 | °C | at 20 mmHg | [1][5] |

| Density | 1.778 | g/cm³ | [1] | |

| Refractive Index | 1.611 | (estimate) | [1][9] | |

| Vapor Pressure | 0.0±0.5 | mmHg | at 25°C (Predicted) | [1] |

| Flash Point | 138.1 | °C | [1] | |

| Solubility | Insoluble | In water | [5][9] | |

| Soluble | dioxane: 0.1 g/mL | [3][9] | ||

| LogP | 3.47640 | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information is summarized below:

-

¹H NMR (in CDCl₃): Chemical shifts are observed at approximately δ 4.48 (4H, s, PhCH₂Br) and 7.33-7.43 (4H, m, ArH).[7]

-

¹³C NMR (in CDCl₃): Resonances are typically found at δ 33.0 (PhCH₂Br), 129.1 (CH-4,6), 129.3 (CH-5), 129.6 (CH-2), and 138.4 (C-1,3).[7]

-

Infrared (IR) Spectroscopy (KBr disc): Significant peaks can be observed at 1486, 1436, 1210, 1163, 898, and 798 cm⁻¹.[7]

-

Mass Spectrometry (Electron Ionization): Available data can be found in spectral databases.[1]

Experimental Protocols for Physical Property Determination

The following sections outline generalized experimental methodologies for determining key physical properties of organic compounds like this compound.

3.1. Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a useful indicator of purity.[10]

-

Apparatus: Mel-Temp apparatus or similar melting point apparatus, capillary tubes, thermometer.[11]

-

Procedure:

-

A small, dry sample of this compound is finely crushed.

-

The sample is packed into a capillary tube to a height of a few millimeters.[10]

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[10][11]

-

3.2. Boiling Point Determination (at Reduced Pressure)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For compounds that may decompose at their atmospheric boiling point, determination at reduced pressure is common.

-

Apparatus: Simple distillation apparatus, round-bottom flask, condenser, thermometer, vacuum source, and manometer.[10]

-

Procedure:

-

A sample of this compound is placed in a round-bottom flask with boiling chips.

-

The distillation apparatus is assembled, ensuring all joints are properly sealed.

-

A vacuum is applied to the system, and the pressure is allowed to stabilize, as measured by the manometer.

-

The flask is heated gently.

-

The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.[10]

-

3.3. Solubility Determination

Solubility is a measure of the ability of a substance to dissolve in a solvent.[12]

-

Apparatus: Test tubes, vortex mixer (optional), and a means for controlled temperature.

-

Procedure:

-

A small, known amount of this compound is placed in a test tube.

-

A known volume of the solvent to be tested (e.g., water, ethanol, dioxane) is added.

-

The mixture is agitated (e.g., by shaking or using a vortex mixer) for a set period.[12]

-

The mixture is allowed to stand, and the presence or absence of undissolved solid is observed.

-

Observations of "soluble," "partially soluble," or "insoluble" are recorded. For quantitative analysis, the amount of dissolved solute can be determined after separating the undissolved portion.

-

Visualizations

4.1. Experimental Workflow for Melting Point Determination

The following diagram illustrates the general workflow for determining the melting point of a solid organic compound.

Caption: Workflow for Melting Point Determination.

4.2. Role in Synthesis: A Conceptual Diagram

This compound is a key building block in organic synthesis. The following diagram illustrates its conceptual role as a linker or bridging unit.

Caption: Conceptual Role in Synthesis.

References

- 1. Page loading... [guidechem.com]

- 2. This compound|CAS 626-15-3 [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Benzene, 1,3-bis(bromomethyl)- | C8H8Br2 | CID 69373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 626-15-3 [chemicalbook.com]

- 6. This compound [stenutz.eu]

- 7. rsc.org [rsc.org]

- 8. Benzene, 1,3-bis(bromomethyl)- [webbook.nist.gov]

- 9. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scribd.com [scribd.com]

- 12. scribd.com [scribd.com]

1,3-Bis(bromomethyl)benzene molecular weight and formula

An In-depth Technical Guide on 1,3-Bis(bromomethyl)benzene

For researchers, scientists, and professionals in drug development, a precise understanding of chemical compounds is paramount. This guide provides core technical data for this compound.

Physicochemical Properties

This compound is an aromatic compound with the chemical formula C8H8Br2.[1][2][3][4] Its molecular weight is approximately 263.96 g/mol .[3][4]

| Parameter | Value | Source |

| Molecular Formula | C8H8Br2 | [1][2][3][4] |

| Molecular Weight | 263.957 g/mol | [1][2] |

| 263.96 g/mol | [3][4] |

Structural and Relational Information

The relationship between the compound's name and its fundamental properties can be visualized as follows:

References

Technical Guidance: Solubility Profile of 1,3-Bis(bromomethyl)benzene in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1,3-Bis(bromomethyl)benzene (also known as α,α'-Dibromo-m-xylene) in various organic solvents. Due to a lack of extensive quantitative solubility data in publicly available literature, this document focuses on providing a summary of qualitative solubility information and detailed experimental protocols for researchers to determine precise solubility measurements.

Core Concepts in Solubility

The solubility of a solid compound like this compound in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound, featuring a nonpolar benzene (B151609) ring and two polar bromomethyl groups, suggests a degree of solubility in a range of organic solvents. Factors such as temperature, pressure, and the nature of the solvent all play a crucial role in determining the extent of solubility.

Qualitative Solubility Data

| Solvent | Chemical Class | Qualitative Solubility | Reference |

| Dioxane | Ether | Soluble | [1] |

| Methanol | Alcohol | Soluble | [1] |

| Water | Protic Solvent | Insoluble | [2] |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and reproducible quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocols outline the standard methods for determining the solubility of a solid compound in an organic solvent.

Gravimetric Method

This is a widely used and reliable method for determining solubility.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance (accurate to ±0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials or flasks with tight-fitting caps

-

Syringe filters (chemically compatible with the solvent)

-

Oven

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the chosen organic solvent into a series of vials.

-

Addition of Solute: Add an excess amount of this compound to each vial to ensure a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure saturation is reached.

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed syringe fitted with a filter to remove any undissolved solid.

-

Solvent Evaporation: Dispense the filtered supernatant into a pre-weighed container. Place the container in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Mass Determination: Once the solvent has completely evaporated, re-weigh the container with the dried solute.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of dried solute / Volume of supernatant withdrawn) * 100

Visual (Synthetic) Method

This method is useful for determining the temperature-dependent solubility.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents

-

Jacketed glass vessel with a stirrer

-

Temperature probe

-

Light source and detector (or visual observation)

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and the selected solvent into the glass vessel.

-

Heating and Dissolution: Slowly heat the mixture while stirring.

-

Clear Point Determination: Record the temperature at which the last solid particles dissolve completely. This is the saturation temperature for that specific concentration.

-

Cooling and Crystallization: Slowly cool the solution while observing for the first appearance of crystals. The temperature at which crystallization begins is the supersaturation or cloud point.

-

Data Analysis: Repeat this process for different concentrations to construct a solubility curve as a function of temperature.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in determining the solubility of this compound.

Caption: Workflow for the Gravimetric Method of Solubility Determination.

References

An In-depth Technical Guide on the Hazards and Toxicity of 1,3-Bis(bromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a professional audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. All personnel handling this chemical should be adequately trained and equipped with appropriate personal protective equipment.

Executive Summary

1,3-Bis(bromomethyl)benzene, also known as α,α'-dibromo-m-xylene, is a reactive aromatic organic compound widely used as an intermediate in organic synthesis. Its bifunctional nature, owing to the two bromomethyl groups, makes it a valuable building block for the synthesis of more complex molecules in the pharmaceutical and materials science sectors. However, this reactivity also underlies its significant toxicological hazards. This guide provides a comprehensive overview of the known hazards and toxicity of this compound, summarizing available quantitative data, outlining relevant experimental protocols for toxicity testing, and illustrating potential mechanisms of toxicity. Due to the limited availability of specific toxicological data for the 1,3-isomer, information from related isomers (1,2- and 1,4-bis(bromomethyl)benzene) and structurally similar compounds is included to provide a more complete toxicological profile, with appropriate caveats.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior and potential for exposure.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 626-15-3 | [1] |

| Molecular Formula | C₈H₈Br₂ | [1] |

| Molecular Weight | 263.96 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 71-81 °C | [3] |

| Boiling Point | 245 °C | [2] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and acetone. | [2][4] |

| Vapor Pressure | 0.04 mmHg at 25 °C | [2] |

| Density | 2.012 g/cm³ at 20 °C | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on available data.[1] It is important to note that some experimental data may appear to contradict these classifications, and this will be discussed in the relevant toxicology sections.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Warning |

| Skin Corrosion/Irritation (Category 1B/2) | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |

| Danger / Warning |

| Serious Eye Damage/Eye Irritation (Category 1/2A) | H318: Causes serious eye damage / H319: Causes serious eye irritation |

| Danger / Warning |

| Respiratory Sensitization (Category 1) | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| Danger |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction |

| Warning |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation |

| Warning |

Note: Conflicting classifications exist for skin and eye irritation, with some sources indicating Category 1 (corrosion/serious damage) and others Category 2 (irritation). This reflects the variability in available data and the need for careful handling.

Toxicological Data

Quantitative toxicological data for this compound is limited. The following tables summarize the available data for the 1,3-isomer and its 1,2- and 1,4-isomers for comparison.

Acute Toxicity

Table 3: Acute Toxicity Data

| Isomer | Route | Species | Value | Reference(s) |

| This compound | Dermal | Rabbit | LD₅₀ > 2000 mg/kg | [5] |

| 1,2-Bis(bromomethyl)benzene | Oral | - | Harmful if swallowed (GHS Category 4) | [6] |

| Inhalation | - | Fatal if inhaled (GHS Category 1) | [7] | |

| 1,4-Bis(bromomethyl)benzene | Oral | - | Harmful if swallowed (GHS Category 4) | [4] |

Note: A Safety Data Sheet for this compound also classifies it as Category 4 for acute oral, dermal, and inhalation toxicity, but no specific LD₅₀ or LC₅₀ values are provided.[8] The finding of an LD₅₀ > 2000 mg/kg for dermal toxicity in rabbits[5] suggests low acute dermal toxicity, which contrasts with the GHS Category 4 classification from other sources.

Skin and Eye Irritation

-

Skin Irritation: this compound is classified as causing skin irritation or corrosion.[1] However, one study conducted according to OECD Guideline 404 on what is presumed to be this compound reported no dermal irritation or corrosion in rabbits after a 4-hour exposure.[9] The reasons for this discrepancy are unclear but may relate to the specific formulation or test conditions. The related isomers, 1,2- and 1,4-bis(bromomethyl)benzene, are also classified as causing severe skin burns and eye damage.[4][6][10]

-

Eye Irritation: This compound is classified as causing serious eye damage or irritation and is a known lachrymator (tear-inducing agent).[1][2] Direct contact with the eyes is likely to cause severe pain and injury.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

-

Genotoxicity/Mutagenicity: While no specific Ames test results for this compound were found, benzylic halides are known to be alkylating agents, which can react with DNA and are often mutagenic.[4] A structurally related compound, 2,2-bis(bromomethyl)-1,3-propanediol (B29016), was found to be mutagenic in Salmonella typhimurium strains TA100 and TA1535 in the presence of metabolic activation and induced micronucleus formation in mice in vivo.[11][12]

-

Carcinogenicity: There is no IARC or NTP classification for this compound. However, due to its nature as a benzylic halide and potential for genotoxicity, carcinogenic effects cannot be ruled out. The related compound, 2,2-bis(bromomethyl)-1,3-propanediol (technical grade), is listed as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) based on evidence of carcinogenicity in animal studies.[7][13][14] Another related compound, 1,4-bis(chloromethoxymethyl)benzene, has shown limited evidence of carcinogenicity in experimental animals.[15]

-

Reproductive and Developmental Toxicity: No specific studies on the reproductive or developmental toxicity of this compound were identified. Studies on xylenes (B1142099) (the parent compound without bromination) have shown developmental effects in animals, such as reduced fetal weight and delayed skeletal ossification, typically at maternally toxic doses.[16][17][18][19][20] The relevance of these findings to the brominated derivative is uncertain.

Mechanism of Toxicity

The primary mechanism of toxicity for this compound is likely related to its reactivity as a bifunctional alkylating agent. The bromomethyl groups are susceptible to nucleophilic attack by biological macromolecules such as DNA, proteins, and other cellular components.

Alkylation of DNA can lead to the formation of DNA adducts, which, if not repaired, can cause mutations during DNA replication.[21] This is a common mechanism for the initiation of carcinogenesis.[22][23] Alkylation of proteins can disrupt their normal function, leading to enzyme inhibition, disruption of signaling pathways, and ultimately, cytotoxicity. The interaction of the chemical with cellular components may also induce oxidative stress, leading to the formation of reactive oxygen species (ROS) that can further damage cellular structures.

Experimental Protocols

Detailed experimental protocols for key toxicological assessments are provided below, based on OECD guidelines. These represent the standard methodologies that would be employed to generate robust data for this compound.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

Methodology:

-

Animal Model: Typically, young adult rats of a single sex (usually females) are used.

-

Dose Administration: The test substance is administered orally by gavage in a stepwise procedure using fixed doses of 5, 50, 300, and 2000 mg/kg.

-

Procedure:

-

A starting dose (e.g., 300 mg/kg) is administered to a group of 3 animals.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

If 2 or 3 animals die, the test is stopped, and the substance is classified.

-

If 0 or 1 animal dies, the next dose level (higher or lower, depending on the outcome) is administered to a new group of 3 animals.

-

This procedure is repeated until a clear outcome is obtained.

-

-

Data Collection: Mortality, clinical signs (changes in skin, fur, eyes, behavior, etc.), and body weight are recorded. A gross necropsy is performed on all animals at the end of the study.

Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

This in vitro test is used to assess the mutagenic potential of a substance.[5]

Methodology:

-

Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-dependent Escherichia coli (e.g., WP2 uvrA).

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[24][25]

-

Procedure (Plate Incorporation Method):

-

The test substance at various concentrations, the bacterial tester strain, and (if used) the S9 mix are combined in molten top agar.

-

The mixture is poured onto minimal agar plates.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Data Collection: The number of revertant colonies (colonies that have regained the ability to synthesize histidine/tryptophan) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to a negative control.[26]

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD Test Guideline 474

This in vivo test detects damage to chromosomes or the mitotic apparatus in erythroblasts.

Methodology:

-

Animal Model: Typically, young adult mice or rats are used.

-

Dose Administration: The test substance is administered, usually via oral gavage or intraperitoneal injection, one or more times.

-

Procedure:

-

Animals are treated with the test substance at three dose levels, along with a positive and a negative control group.

-

At appropriate intervals after treatment (e.g., 24 and 48 hours after the last dose), bone marrow is extracted from the femur or tibia, or peripheral blood is collected.[27]

-

The cells are smeared on slides, stained, and analyzed for the presence of micronuclei in immature (polychromatic) erythrocytes.[28][29][30]

-

-

Data Collection: At least 2000 immature erythrocytes per animal are scored for the frequency of micronucleated cells. The ratio of immature to mature erythrocytes is also determined as a measure of cytotoxicity. A substance is considered genotoxic if it causes a statistically significant, dose-dependent increase in the frequency of micronucleated erythrocytes.

Toxicokinetics (Absorption, Distribution, Metabolism, and Excretion)

Metabolism is likely to proceed through oxidation of the benzene (B151609) ring and hydrolysis of the bromine atoms. It has been identified as a potential substrate for cytochrome P450 enzymes.[7] The resulting metabolites would be more water-soluble and more readily excreted. The parent compound, xylenes, are rapidly metabolized and excreted, primarily in the urine.[16][31]

Conclusion

This compound is a reactive chemical with significant hazardous properties. It is classified as acutely toxic, a severe skin and eye irritant/corrosive, a respiratory irritant, and a potential sensitizer. While quantitative data on its acute toxicity are limited, its reactive nature as a benzylic halide suggests that it should be handled with extreme caution. The primary mechanism of toxicity is likely through its action as an alkylating agent, leading to DNA and protein damage, which can result in mutagenicity and potential carcinogenicity.

Due to the lack of comprehensive toxicological data for this compound, further studies are warranted to fully characterize its toxicological profile, particularly concerning its carcinogenic, reproductive, and developmental effects. In the absence of such data, a precautionary approach should be taken, and this compound should be treated as a substance with high toxic potential. All handling should occur in well-ventilated areas, with appropriate personal protective equipment to prevent skin, eye, and respiratory exposure.

References

- 1. Benzene, 1,3-bis(bromomethyl)- | C8H8Br2 | CID 69373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-Bis(Bromomethyl)benzene(623-24-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. This compound [drugfuture.com]

- 4. Page loading... [guidechem.com]

- 5. d-nb.info [d-nb.info]

- 6. o-Bis(bromomethyl)benzene | C8H8Br2 | CID 66665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. synquestlabs.com [synquestlabs.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. 15th Report on Carcinogens [ntp.niehs.nih.gov]

- 15. 1,4-Bis(chloromethoxymethyl)benzene - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. A review of environmental and occupational exposure to xylene and its health concerns - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The developmental toxicity of xylene and xylene isomers in the Hydra assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Developmental effects associated with exposure to xylene: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effects of prenatal exposure to xylene on postnatal development and behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Investigation of the DNA adducts formed in B6C3F1 mice treated with benzene: implications for molecular dosimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mutagenic metabolites of benzene detected in the Microscreen assay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. aniara.com [aniara.com]

- 25. Bacterial mutagenicity test data: collection by the task force of the Japan pharmaceutical manufacturers association - PMC [pmc.ncbi.nlm.nih.gov]

- 26. 1,2-Bis(dibromomethyl)benzene | C8H6Br4 | CID 83234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. Establishment of an in vivo micronucleus assay using flow cytometry | Spanish Journal of Environmental Mutagenesis and Genomics [ojs.diffundit.com]

- 28. The in vivo micronucleus assay in mammalian bone marrow and peripheral blood. A report of the U.S. Environmental Protection Agency Gene-Tox Program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. In vivo rodent erythrocyte micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. In Vivo Micronucleus Assay in Mouse Bone Marrow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

Spectroscopic Analysis of 1,3-Bis(bromomethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Bis(bromomethyl)benzene (CAS No. 626-15-3), also known as α,α'-Dibromo-m-xylene. The information presented herein is essential for the characterization and utilization of this versatile bifunctional alkylating agent in organic synthesis, materials science, and pharmaceutical research.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.43 | m | 1H | Ar-H |

| 7.33 | m | 3H | Ar-H |

| 4.48 | s | 4H | -CH₂ Br |

Solvent: CDCl₃[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 138.4 | C -1,3 (quaternary) |

| 129.6 | C H-2 |

| 129.3 | C H-5 |

| 129.1 | C H-4,6 |

| 33.0 | -C H₂Br |

Solvent: CDCl₃[1]

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1486 | w | C=C aromatic stretch |

| 1436 | vs | CH₂ scissoring |

| 1210 | vs | C-H in-plane bend |

| 1163 | s | C-H in-plane bend |

| 898 | w | C-H out-of-plane bend |

| 798 | s | C-H out-of-plane bend |

Sample Preparation: KBr pellet[1] (vs = very strong, s = strong, w = weak)

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 266 | 5.2 | [M+2]⁺ (with ⁸¹Br₂) |

| 264 | 10.4 | [M]⁺ (with ⁷⁹Br⁸¹Br) |

| 262 | 5.4 | [M-2]⁺ (with ⁷⁹Br₂) |

| 185 | 79.5 | [M - Br]⁺ (with ⁸¹Br) |

| 183 | 81.7 | [M - Br]⁺ (with ⁷⁹Br) |

| 104 | 100.0 | [M - 2Br]⁺ (C₈H₈) |

Ionization Method: Electron Ionization (EI)[2]

Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.[2]

¹H NMR Spectroscopy:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 s

-

Spectral Width: 0-10 ppm

¹³C NMR Spectroscopy:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 s

-

Spectral Width: 0-200 ppm

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of solid this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[1][3]

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced via a gas chromatograph (GC) to ensure purity. Electron Ionization (EI) at 70 eV is a common method for this compound.

Instrumentation: A GC system coupled to a mass spectrometer (GC-MS) is typically employed.

-

GC Column: A nonpolar capillary column (e.g., DB-5ms or equivalent) is suitable for separation.

-

Oven Temperature Program: A temperature ramp is used to ensure good separation and peak shape, for instance, starting at a lower temperature and ramping up to around 250-280°C.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Scan Range: m/z 50-300 to detect the molecular ion and key fragments.

Data Analysis Workflow

The following diagram illustrates the logical workflow for the analysis and interpretation of the spectroscopic data for this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 1,3-Bis(bromomethyl)benzene for Researchers and Drug Development Professionals

Introduction

1,3-Bis(bromomethyl)benzene, also known as α,α'-dibromo-m-xylene, is a versatile bifunctional alkylating agent widely employed in organic synthesis. Its two reactive bromomethyl groups, positioned in a meta-configuration on a benzene (B151609) ring, make it a valuable building block for constructing complex molecular architectures. This technical guide provides a comprehensive overview of the commercial availability, key applications, and experimental considerations for researchers, scientists, and drug development professionals utilizing this important reagent.

The primary utility of this compound lies in its ability to act as a rigid linker or spacer in the synthesis of macrocycles, cyclophanes, and other constrained molecules. The bromine atoms serve as excellent leaving groups in nucleophilic substitution reactions, allowing for the facile connection of two different molecular entities. This property is particularly exploited in the field of medicinal chemistry for the conformational constraint of peptides, a technique often referred to as "peptide stapling." By cyclizing peptides, their stability, binding affinity, and cell permeability can be significantly enhanced, which is a critical aspect of modern drug design.[1]

Commercial Availability and Suppliers

This compound is readily available from a variety of commercial chemical suppliers. The typical purity offered is ≥97%, and it is commonly supplied as a white to off-white crystalline solid or powder. When sourcing this chemical, it is important to consider the supplier's specifications, including purity, available quantities, and any provided analytical data.

Below is a summary of prominent suppliers and their typical product specifications. Please note that availability and exact specifications are subject to change and should be confirmed with the respective supplier.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Form |

| Sigma-Aldrich | α,α′-Dibromo-m-xylene | 626-15-3 | C₈H₈Br₂ | 263.96 | 97% | Solid |

| Santa Cruz Biotechnology | α,α′-Dibromo-m-xylene | 626-15-3 | C₈H₈Br₂ | 263.96 | ≥97% | - |

| TCI Chemicals | α,α'-Dibromo-m-xylene | 626-15-3 | C₈H₈Br₂ | 263.96 | >97.0% (GC) | Powder to crystal |

| Thermo Scientific | alpha,alpha'-Dibromo-m-xylene | 626-15-3 | C₈H₈Br₂ | 263.96 | 97% | Crystalline powder |

| Parchem | This compound | 626-15-3 | - | - | - | - |

| Manchester Organics | This compound | 626-15-3 | - | - | - | - |

| Oakwood Chemical | This compound | 626-15-3 | C₈H₈Br₂ | 263.96 | 97% | Solid |

Core Applications and Experimental Protocols

The primary applications of this compound in research and drug development are centered on its use as a linker in the synthesis of macrocycles and for peptide cyclization.

Synthesis of Macrocycles

This compound is a key reagent in the synthesis of a wide variety of macrocyclic compounds. The meta-substitution pattern of the bromomethyl groups provides a specific geometric constraint that is useful for creating host-guest systems and molecules with defined cavities.

A general experimental protocol for the synthesis of a macrocycle using this compound is as follows:

General Procedure for Macrocycle Synthesis

-

Dissolution: A solution of a suitable dioxime (or other dinucleophilic species) and a base, such as sodium tert-butoxide (t-BuONa), is prepared in a mixture of anhydrous dimethylformamide (DMF) and anhydrous acetonitrile (B52724).

-

Heating: The mixture is stirred at an elevated temperature (e.g., 80 °C) under an inert atmosphere (e.g., argon) for approximately one hour to facilitate the formation of the nucleophile.

-

Slow Addition: A solution of this compound in anhydrous acetonitrile is added dropwise to the reaction mixture over a period of several hours (e.g., 10 hours) while maintaining the elevated temperature. This slow addition under high dilution conditions favors intramolecular cyclization over intermolecular polymerization.

-

Reflux: The reaction mixture is then stirred at reflux for an extended period (e.g., 6 days) to ensure the completion of the reaction.

-

Work-up and Purification: After cooling, the solvent is removed under reduced pressure, and the residue is purified using standard techniques such as column chromatography to isolate the desired macrocyclic product.

Peptide Cyclization (Peptide Stapling)

A significant application of this compound is in the conformational constraint of peptides through the S-alkylation of two cysteine residues.[2] This "stapling" technique can enhance the helical structure of peptides, increase their resistance to proteolytic degradation, and improve their cell permeability, all of which are desirable properties for peptide-based therapeutics.

Experimental Protocol for Peptide Cyclization

This protocol describes the cyclization of a peptide containing two cysteine residues using this compound (referred to as α,α′-dibromo-m-xylene in the original protocol).[3]

On-Resin Cyclization:

-

Peptide Synthesis: The linear peptide containing two cysteine residues is synthesized on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS).

-

Cysteine Deprotection: The side-chain protecting groups of the cysteine residues are selectively removed on the resin.

-

Cyclization Reaction: A solution of this compound (1 equivalent), cesium carbonate (Cs₂CO₃, 10 equivalents), and tetrabutylammonium (B224687) iodide (TBAI, 1 equivalent) in DMF is added to the resin-bound peptide. The reaction is allowed to proceed overnight.

-

Washing: The resin is thoroughly washed with DMF and other solvents to remove excess reagents.

-

Cleavage and Deprotection: The cyclized peptide is cleaved from the resin and all remaining protecting groups are removed using a standard cleavage cocktail (e.g., trifluoroacetic acid-based).

-

Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Cyclization:

-

Peptide Cleavage: The linear peptide is cleaved from the solid support and purified by RP-HPLC.

-

Cyclization Reaction: The purified linear peptide is dissolved in a suitable solvent (e.g., a mixture of acetonitrile and aqueous ammonium (B1175870) bicarbonate). This compound is added to the solution, and the reaction is stirred overnight.

-

Purification: The cyclized peptide is purified by RP-HPLC.

Visualizations

Experimental Workflow: Peptide Stapling

The following diagram illustrates the general workflow for peptide stapling using this compound.

Caption: A generalized workflow for the synthesis and purification of a stapled peptide.

Logical Relationship: Synthesis of Macrocycles

This diagram illustrates the logical relationship in the synthesis of macrocycles from this compound and a dinucleophilic component.

Caption: Logical relationship for macrocycle synthesis.

References

The Bromomethyl Group: A Nexus of Reactivity in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The bromomethyl group (-CH₂Br) is a cornerstone functional group in organic chemistry, prized for its versatile reactivity that enables a vast array of synthetic transformations. Its utility is particularly pronounced in the construction of complex molecular architectures, including active pharmaceutical ingredients. This technical guide provides a comprehensive exploration of the fundamental reactivity of the bromomethyl group, with a special focus on benzylic systems, which are frequently encountered in medicinal chemistry. We will delve into the mechanistic underpinnings of its key reactions, present quantitative data to guide synthetic planning, and provide detailed experimental protocols for its installation and subsequent manipulation.

Core Principles of Reactivity

The reactivity of the bromomethyl group is primarily dictated by the polarization of the carbon-bromine bond and the ability of bromide to act as an effective leaving group. The carbon atom, being bonded to the more electronegative bromine, is electrophilic and thus susceptible to attack by nucleophiles. Furthermore, the stability of the resulting intermediate or transition state plays a crucial role in determining the reaction pathway. Three primary mechanistic pathways govern the reactions of bromomethyl compounds: nucleophilic substitution (Sₙ1 and Sₙ2), and free radical reactions.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a hallmark reaction of the bromomethyl group. The specific mechanism, either Sₙ1 (Substitution Nucleophilic Unimolecular) or Sₙ2 (Substitution Nucleophilic Bimolecular), is heavily influenced by the structure of the substrate, the nature of the nucleophile, the solvent, and the reaction conditions.[1][2][3]

Sₙ2 Mechanism: This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[3] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[1][2] For the Sₙ2 mechanism to be efficient, the carbon center must be sterically accessible. Primary alkyl bromides, including many bromomethyl compounds, are excellent candidates for Sₙ2 reactions.[4]

Sₙ1 Mechanism: This is a two-step process that proceeds through a carbocation intermediate. The rate-determining step is the unimolecular dissociation of the bromide to form this carbocation.[1][5] Consequently, the reaction rate is primarily dependent on the concentration of the substrate.[2] The stability of the carbocation is the most critical factor for this pathway. Benzylic bromides are particularly prone to reacting via the Sₙ1 mechanism due to the resonance stabilization of the resulting benzylic carbocation.[6][7][8] The positive charge is delocalized over the aromatic ring, significantly lowering the activation energy for carbocation formation.[6]

The choice of solvent is also critical. Polar protic solvents, such as water and alcohols, favor the Sₙ1 mechanism by stabilizing the carbocation intermediate and the departing bromide ion through solvation.[4][5] Conversely, polar aprotic solvents like DMSO and acetone (B3395972) favor the Sₙ2 mechanism by solvating the cation but leaving the nucleophile relatively "bare" and more reactive.[4]

Quantitative Analysis of Reactivity

The reactivity of bromomethyl groups, particularly in substituted benzyl (B1604629) systems, can be quantitatively assessed using linear free-energy relationships, such as the Hammett equation.[9][10] The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a substituted derivative to the rate constant (k₀) of the unsubstituted parent compound through the substituent constant (σ) and the reaction constant (ρ). The sign and magnitude of ρ provide valuable insight into the reaction mechanism.

-

A negative ρ value indicates that electron-donating groups accelerate the reaction, suggesting the buildup of positive charge in the transition state, which is characteristic of an Sₙ1-like mechanism.

-

A positive ρ value signifies that electron-withdrawing groups increase the reaction rate, indicating the development of negative charge in the transition state, which can be observed in some Sₙ2 reactions.

Non-linear Hammett plots can indicate a change in the rate-determining step or the operation of multiple competing mechanisms.[10][11][12]

| Reaction Type | Substrate | Nucleophile/Reagent | Solvent | Key Kinetic Findings |

| Nucleophilic Substitution | Substituted Benzyl Bromides | Benzylamines | Methanol | The reaction follows second-order kinetics. Electron-donating groups on the benzylamine (B48309) increase the reaction rate, while electron-withdrawing groups decrease it, consistent with an Sₙ2 mechanism.[13] |

| Radical Bromination | 4-Nitrotoluene (B166481) | N-Bromosuccinimide (NBS) | Not specified | The reaction order was determined to be 1.3 with respect to 4-nitrotoluene and 0.6 with respect to the benzoyl peroxide initiator, indicating a complex radical chain mechanism.[14] |

| Nucleophilic Substitution | 1,1,1-tris(X-methyl)ethane (X = Cl, Br, I, OMs, OTs, OTf) | Azide (B81097) | DMSO | The reactivity of the leaving group was found to be in the order: OTf > I > Br > OMs > OTs > Cl.[15] |

Key Synthetic Transformations

Benzylic Bromination

The introduction of a bromine atom at the benzylic position is a pivotal transformation, as the resulting benzyl bromide is a versatile intermediate for further functionalization. The most common method for achieving this is through free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or photochemical activation.[16][17][18][19]

The mechanism involves the homolytic cleavage of the initiator or the Br-Br bond by light to generate a bromine radical.[16][17][18] This radical then abstracts a benzylic hydrogen, which is the most labile C-H bond due to the resonance stabilization of the resulting benzyl radical. The benzyl radical then reacts with NBS or Br₂ to form the benzyl bromide and regenerate a bromine radical, thus propagating the chain reaction.

The use of visible light for photochemical activation offers a safer and more environmentally friendly alternative to chemical initiators.[16][17][18] Moreover, solvents like acetonitrile (B52724) are replacing hazardous chlorinated solvents such as carbon tetrachloride.[16][17][18][20][21]

Bromomethylation of Aromatic Compounds

Aromatic compounds can be directly bromomethylated by reacting them with formaldehyde (B43269) and hydrogen bromide.[22] This electrophilic substitution reaction proceeds through the formation of a hydroxymethyl cation or a related electrophilic species, which then attacks the aromatic ring. This method is particularly useful for aromatic substrates that are not amenable to radical side-chain bromination.[22] However, care must be taken as this reaction can generate hazardous byproducts.[23]

Experimental Protocols

Protocol 1: Photochemically Activated Benzylic Bromination of p-Toluic Acid

This protocol is adapted from a green chemistry experiment and utilizes visible light activation, avoiding the need for chemical radical initiators.[16][17][18]

Materials:

-

p-Toluic acid

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)

-

Visible light source (e.g., a household compact fluorescent lamp)[20][21]

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

In a round-bottom flask, dissolve p-toluic acid (1.0 equivalent) in acetonitrile.

-

Equip the flask with a magnetic stir bar and a reflux condenser.

-

Position a visible light source close to the flask.

-

Stir the reaction mixture vigorously while irradiating with visible light at room temperature. The reaction can be gently heated to reflux to increase the rate if necessary.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The succinimide (B58015) byproduct can be removed by filtration.

-

The solvent is removed under reduced pressure.

-

The crude product, p-(bromomethyl)benzoic acid, can be purified by recrystallization.

Protocol 2: Nucleophilic Substitution of Benzyl Bromide with Sodium Azide

This protocol describes a typical Sₙ2 reaction to introduce an azide functional group.

Materials:

-

Benzyl bromide

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[15]

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Water bath

Procedure:

-

To a solution of benzyl bromide (1.0 equivalent) in DMF in a round-bottom flask, add sodium azide (1.2 equivalents).

-

Stir the mixture at room temperature or gently heat to 40-50 °C using a water bath to increase the reaction rate.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, pour the mixture into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield benzyl azide. The product should be handled with care due to the potential explosive nature of organic azides.

Visualizing Reaction Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key reaction mechanisms and experimental workflows.

Caption: The concerted Sₙ2 mechanism for a bromomethyl compound.

Caption: The two-step Sₙ1 mechanism for a benzyl bromide.

Caption: Experimental workflow for benzylic bromination.

References

- 1. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rajdhanicollege.ac.in [rajdhanicollege.ac.in]

- 7. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 8. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 9. pharmacy180.com [pharmacy180.com]

- 10. Hammett equation - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]